molecular formula C27H31FN4O2 B607003 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide CAS No. 1469439-69-7

6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide

カタログ番号 B607003
CAS番号: 1469439-69-7
分子量: 462.5694
InChIキー: BENUHBSJOJMZEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DDD107498, also known as DDD 498, is a multiple-stage antimalarial agent that inhibits protein synthesis. DDD107498 demonstrates potential to address a variety of clinical needs, including single-dose treatment, transmission blocking and chemoprotection. DDD107498 was developed from a screening programme against blood-stage malaria parasites;  its molecular target has been identified as translation elongation factor 2 (eEF2), which is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis. This discovery of eEF2 as a viable antimalarial drug target opens up new possibilities for drug discovery.

科学的研究の応用

Treatment of Malaria

DDD107498 has shown significant potential in the treatment of malaria. It can treat malaria with a single dose costing less than $1 . The compound is effective against parasites resistant to current drugs . It has remarkable potency, oral bioavailability, and a long half-life in malaria mouse models across multiple life cycle stages .

Curing Blood Stream Infection

The compound has shown the ability to cure bloodstream infections. This is particularly important in the context of malaria, where the parasite infects the blood cells .

Prevention of Malaria

DDD107498 has demonstrated chemoprotective properties, meaning it can prevent disease development. This is crucial in areas where malaria is endemic, as it could potentially be used as a prophylactic treatment .

Transmission-Blocking Activity

The compound has crucial transmission-blocking activity. This means that it can prevent the transmission of malaria, which is a key factor in controlling and eventually eradicating the disease .

Treatment of Drug-Resistant Parasites

DDD107498 is effective against parasites resistant to current drugs. This is a significant advantage, as resistance to antimalarial drugs is a major challenge in the fight against malaria .

Novel Mode of Action

DDD107498 acts through inhibition of protein synthesis, with parasite translation elongation factor eEF2 as its target . After treatment with DDD107498 and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die . This novel mode of action is one that parasites will not have had a chance to develop resistance to, making it a very attractive prospect for further development .

Affordability

The compound can be produced at a cost within MMV’s goal of $1 per treatment, making it affordable in lower-income countries .

Potential for Further Development

Given its effectiveness against multiple life-cycle stages of the Plasmodium parasite, good pharmacokinetic properties, and an acceptable safety profile , DDD107498 holds great promise for further development as a potent antimalarial agent .

作用機序

Target of Action

The primary target of DDD107498 is the parasite translation elongation factor eEF2 . This protein is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis .

Mode of Action

DDD107498 acts through the inhibition of protein synthesis . Specifically, it inhibits the function of the parasite translation elongation factor eEF2 . After treatment with DDD107498 and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die .

Biochemical Pathways

The affected pathway is the protein synthesis pathway of the Plasmodium parasite . By inhibiting eEF2, DDD107498 disrupts the GTP-dependent translocation of the ribosome along the messenger RNA, which is a crucial step in protein synthesis . This leads to the death of the parasite as it cannot produce the essential proteins needed for its survival .

Pharmacokinetics

DDD107498 has excellent pharmacokinetic properties . It has good oral bioavailability, which is an important prerequisite for use in resource-poor settings . It also has a long plasma half-life, which is important for single-dose treatment and chemoprotection .

Result of Action

The result of DDD107498’s action is the death of the Plasmodium parasite . By inhibiting the function of eEF2 and thereby disrupting protein synthesis, the parasite is unable to produce essential proteins, leading to its death . This makes DDD107498 effective against parasites resistant to current drugs .

Action Environment

The action of DDD107498 is influenced by the environment within the host organism. It has been shown to be effective against multiple life-cycle stages of the Plasmodium parasite . It can cure bloodstream infection, block transmission, and even prevent infection in the first place . The compound is currently being tested in combination studies in human volunteers .

特性

IUPAC Name

6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENUHBSJOJMZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1469439-69-7
Record name M-5717
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CABAMIQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a sealed microwave tube, a suspension of 2-chloro-6-fluoro-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide (preparation 4) (2.00 g, 6 mmol), [4-(morpholinomethyl)phenyl]boronic acid, hydrochloride, available from UORSY, (3.20 g, 12 mmol), potassium phosphate (2.63 g, 12 mmol) and tetrakis(triphenylphosphine)palladium (0) (0.21 g, 0.19 mmol) in DMF/Water 3/1 (40 ml) was heated at 130° C. under microwave irradiation for 30 min. The reaction was filtered through Celite™ and solvents were removed under reduced pressure. The resulting residue was taken up in DCM (150 ml) and washed twice with NaHCO3 saturated aqueous solution (2×100 ml). The organic layer was separated, dried over MgSO4 and concentrate to dryness under reduced pressure. The reaction crude was purified by flash column chromatography using an 80 g silica gel cartridge and eluting with DCM (Solvent A) and MeOH (Solvent B) and the following gradient: 1 min hold 100% A, followed by a 30 min ramp to 10% B, and then 15 min hold at 10% B. The fractions containing product were pooled together and concentrated to dryness under vacuum to obtain the desired product as an off-white solid (1 g). The product was dissolved in methanol (100 ml) and 3-mercaptopropyl ethyl sulfide Silica (Phosphonics, SPM-32, 60-200 uM) was added. The suspension was stirred at room temperature over for 2 days and then at 50° C. for 1 h. After cooling to room temperature, the scavenger was filtered off and washed with methanol (30 ml). The solvent was removed under reduced pressure and the product was further purified by preparative HPLC. The fractions containing product were pooled together and freeze dried to obtain the desired product as a white solid (0.6 g, 1.3 mmol, Yield 20%).
Name
2-chloro-6-fluoro-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.21 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。